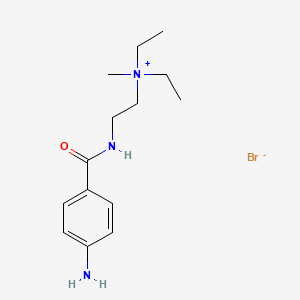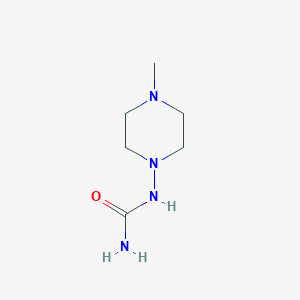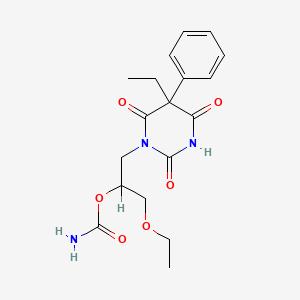
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate: is a chemical compound with the molecular formula C18H23N3O6 and a molecular weight of 377.392 g/mol. This compound is known for its unique structure, which includes an ethoxy group, a diazinan ring, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a diazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being targeted.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique reactivity makes it valuable for developing new synthetic pathways.
Biology: In biological research, it is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing various biochemical processes .
相似化合物的比较
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate: shares similarities with other carbamate derivatives, such as ethyl carbamate and methyl carbamate.
Diazinan derivatives: Compounds like 1,3-diazinan-2-one and 1,3-diazinan-4-one have similar structural features.
Uniqueness: What sets [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate apart is its combination of an ethoxy group, a diazinan ring, and a carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
64038-08-0 |
|---|---|
分子式 |
C18H23N3O6 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |
InChI |
InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |
InChI 键 |
UNPWLFIDFLLMKR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


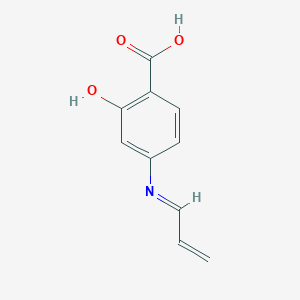
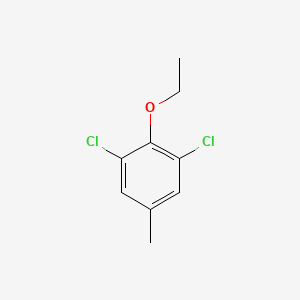
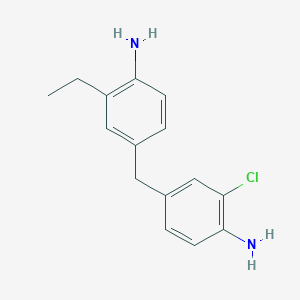
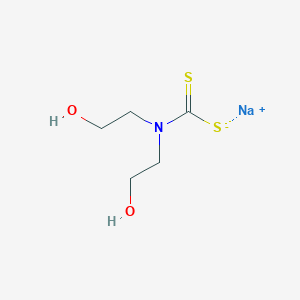
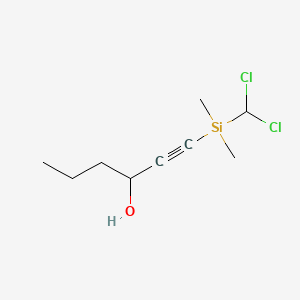
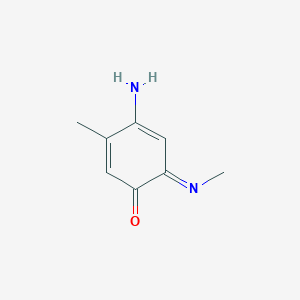
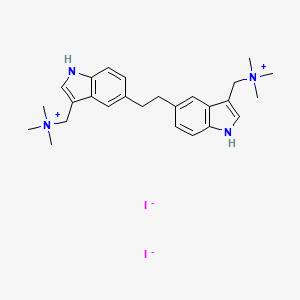
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

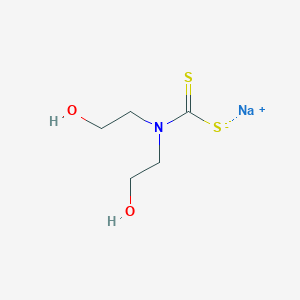
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

